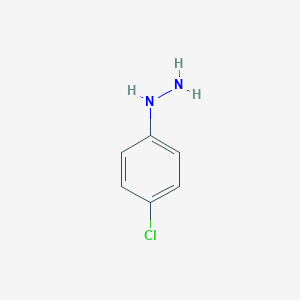

4-Chlorophenylhydrazine

Número de catálogo B093024

Peso molecular: 142.58 g/mol

Clave InChI: XXNOGQJZAOXWAQ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06057478

Procedure details

In a 2 l four-necked flask fitted with dropping funnel, stirrer and condenser, 95 g of HCl 30% strength and 57 g of n-butanol (saturated with water, approximately 80% strength) are initially charged. The solution is heated to 50° C. and, over a period of 2 hours, admixed with a total of 720 g of an aqueous solution of 4-chlorophenylhydrazinedisulfonate- prepared by diazotization of 34.4 g (0.27 mol) of 4-chloroaniline (100 g of water, 78 g of HCl 30% strength, 55 g of NaNO2) and subsequent reduction with sulfite (186 g of NaHSO3 +57 g of NaOH). The reaction emulsion is kept at 50° C. for another 60 minutes, the pH is adjusted to 6.9 using 119 g of aqueous sodium hydroxide solution 33% strength, and the aqueous phase that is formed is separated off. The aqueous phase is extracted three times with 5 ml of n-butanol each time, and the combined organic phases are cooled to 15° C. The 4-chlorophenylhydrazine that is formed is filtered off with suction at 15° C. as a crystalline solid, using a 500 ml suction filter, washed with 50 ml of n-butanol and dried.

[Compound]

Name

aqueous solution

Quantity

720 g

Type

reactant

Reaction Step Two

Name

4-chlorophenylhydrazinedisulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N:9](S([O-])(=O)=O)[NH:10]S([O-])(=O)=O)=[CH:5][CH:4]=1.ClC1C=CC(N)=CC=1.S([O-])([O-])=O.[OH-].[Na+]>C(O)CCC>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1 |f:4.5|

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

720 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

4-chlorophenylhydrazinedisulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)N(NS(=O)(=O)[O-])S(=O)(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

34.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(N)C=C1

|

|

Name

|

|

|

Quantity

|

186 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-]

|

Step Five

|

Name

|

|

|

Quantity

|

119 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2 l four-necked flask fitted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous phase that is formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted three times with 5 ml of n-butanol each time

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the combined organic phases are cooled to 15° C

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |